molecular formula C13H10Cl2N2O B5511597 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide

3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5511597
M. Wt: 281.13 g/mol
InChI Key: MZUWSCVICZCORC-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound featuring a benzamide core structure substituted with chlorine atoms at the 3 and 4 positions and a pyridin-2-ylmethyl functional group on the nitrogen atom. This structure places it within a class of N-substituted benzamides that are of significant interest in medicinal and agricultural chemistry research. Compounds with this scaffold are frequently explored for their potential biological activities due to their resemblance to privileged structures in drug discovery . The dichloro-substituted benzamide moiety is a key feature in molecules studied for various applications. Researchers investigate similar structures for their potential to interact with a range of biological targets. The specific stereoelectronic properties conferred by the chlorine substituents and the nitrogen-containing pyridine ring make this compound a valuable chemical intermediate for synthesizing more complex molecules, such as 3,4-dihydropyrimidinones (DHPMs) , which are known for their wide spectrum of pharmacological properties . Applications & Research Value: This compound is supplied as a tool for scientific investigation. Its primary research applications include use as a building block in multicomponent reactions, like the Biginelli reaction, to create diverse chemical libraries for screening . It may also serve as a core structure in the development of molecular probes to study enzyme function or cellular pathways. Researchers value this chemical for its potential to yield insights into structure-activity relationships (SAR) when modifying its core scaffold. Handling & Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring that the product is handled in accordance with best laboratory safety practices and in compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-5-4-9(7-12(11)15)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUWSCVICZCORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro N Pyridin 2 Ylmethyl Benzamide

Synthetic Pathways for the Core 3,4-dichlorobenzamide (B1295324) Moiety

The 3,4-dichlorobenzamide portion of the target molecule serves as the foundational acyl component. Its synthesis is contingent on the preparation of 3,4-dichlorobenzoic acid and the subsequent formation of an amide linkage.

Preparation of 3,4-dichlorobenzoic Acid Precursors

3,4-Dichlorobenzoic acid is a crucial intermediate, and its synthesis can be achieved through various routes starting from commercially available materials. A common precursor is 1,2-dichlorobenzene (B45396) (ortho-dichlorobenzene), which is itself produced by the direct chlorination of benzene (B151609) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). sinocurechem.comwikipedia.org This electrophilic aromatic substitution typically yields a mixture of dichlorobenzene isomers, with the 1,2- and 1,4-isomers predominating. wikipedia.org

Once 1,2-dichlorobenzene is obtained, it can be converted to 3,4-dichlorobenzoic acid through reactions such as Friedel-Crafts acylation followed by oxidation of the resulting ketone. Alternatively, other starting materials can be employed as detailed in the table below.

Table 1: Selected Synthetic Routes to 3,4-Dichlorobenzoic Acid

Starting Material Reagents and Conditions Key Transformation Reference(s)
p-Chlorobenzoic Acid Antimony pentachloride (SbCl₅), sealed tube, 200°C Electrophilic Chlorination prepchem.com
1,2-Dichloro-4-methylbenzene Oxidizing agents (e.g., KMnO₄, H₂CrO₄) Side-chain Oxidation N/A
3,4-Dichlorobenzaldehyde Oxidizing agents (e.g., KMnO₄, Jones reagent) Aldehyde Oxidation N/A

One documented laboratory method involves heating para-chlorobenzoic acid with antimony pentachloride in a sealed tube, which facilitates the introduction of a second chlorine atom onto the benzene ring. prepchem.com The resulting product is then purified through precipitation and recrystallization. prepchem.com

Amide Bond Formation Strategies for Benzamide (B126) Synthesis

The formation of the amide bond is the central transformation in the synthesis of the target compound. This reaction connects the carboxylic acid derivative with the amine component. The direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures to drive off water and is often impractical for complex molecules. luxembourg-bio.com Therefore, activation of the carboxylic acid is necessary.

A prevalent and highly effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. 3,4-Dichlorobenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to yield 3,4-dichlorobenzoyl chloride. growingscience.com This acyl chloride is a potent electrophile that readily reacts with an amine, such as pyridin-2-ylmethylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct. reddit.com

Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine under milder conditions. These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group.

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Mechanism of Action Reference(s)
Carbodiimides DCC, EDC, DIC Form a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk
Uronium/Aminium Salts HATU, HBTU Form active esters (e.g., OBt or OAt esters) that readily react with amines. luxembourg-bio.comfishersci.co.uk
Phosphonium Salts PyBOP, PyAOP Similar to uronium salts, form activated esters. luxembourg-bio.com

The choice of coupling reagent and conditions can be optimized to maximize yield and purity, especially when dealing with sensitive functional groups on either the acid or amine component. growingscience.com For instance, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress side reactions and reduce potential racemization in chiral substrates. luxembourg-bio.com

Synthesis of the Pyridin-2-ylmethyl Amine Component

The second key building block is pyridin-2-ylmethylamine. This compound can be synthesized through several established routes. A common industrial precursor is 2-methylpyridine, also known as 2-picoline. wikipedia.org 2-Picoline can be produced on a large scale through the condensation of acetaldehyde (B116499) with ammonia. wikipedia.org

From 2-picoline, several pathways can lead to the desired amine:

Halogenation followed by Amination: The methyl group of 2-picoline can be halogenated to form 2-(chloromethyl)pyridine, which can then undergo nucleophilic substitution with an amine source.

Ammoxidation to Nitrile followed by Reduction: 2-Picoline can be converted to 2-cyanopyridine (B140075) (pyridine-2-carbonitrile) via ammoxidation. thieme-connect.de The resulting nitrile is then reduced to the primary amine, pyridin-2-ylmethylamine. Catalytic hydrogenation, often using palladium catalysts, is an effective method for this reduction, even in the presence of other halogen substituents on the pyridine (B92270) ring. google.com

Deprotonation and Functionalization: Treatment of 2-picoline with a strong base like butyllithium (B86547) deprotonates the methyl group, creating a nucleophilic (pyridin-2-ylmethyl)lithium species. wikipedia.orgnih.gov This intermediate can react with various electrophiles to introduce functionality that can later be converted to an amine.

Patents also describe methods for preparing derivatives of pyridin-2-ylmethylamine through processes like the reductive amination of cyanohydrins. google.comgoogle.com

Convergent and Linear Synthetic Routes for the Target Compound and its Analogs

The assembly of 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide can be approached from two primary strategic standpoints: linear and convergent synthesis.

Derivatization Strategies on the 3,4-dichlorophenyl Ring

Modification of the 3,4-dichlorophenyl ring allows for the synthesis of analogs of the target compound, which is a common practice in medicinal chemistry to explore structure-activity relationships.

Halogenation Pattern Modifications

Altering the halogen substitution pattern on the benzamide moiety can be achieved in two main ways: by starting with a differently substituted precursor or by performing further reactions on the 3,4-dichloro system.

Using Alternative Precursors: Instead of 1,2-dichlorobenzene, one could begin with 1,3-dichlorobenzene (B1664543) or 1,4-dichlorobenzene (B42874) to ultimately synthesize analogs with 2,4-dichloro, 2,5-dichloro, or 3,5-dichloro substitution patterns. For example, 3,5-dichlorobenzoic acid can be prepared and converted to its corresponding acyl chloride for coupling reactions. google.com

Further Electrophilic Aromatic Substitution: The 3,4-dichlorophenyl ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms. However, under forcing conditions with a strong Lewis acid catalyst, additional halogenation is possible. masterorganicchemistry.comminia.edu.eglibretexts.org The two existing chlorine atoms are ortho-, para-directing. In the 1,2-dichlorobenzene system, the incoming electrophile will preferentially substitute at positions 4 and 5. For the 3,4-dichlorobenzamide ring, the directing effects of the chlorine atoms and the meta-directing amide group would need to be considered, making regioselectivity complex. The most likely positions for further substitution would be ortho to one of the existing chlorine atoms. For instance, bromination of 1,2-dichlorobenzene can lead to bromodichlorobenzene isomers.

It is also possible for the dichlorobenzene ring to undergo reactions with ozone, leading to ring-opened products containing carbonyl and hydroxyl functional groups, indicating that the aromatic system can be broken under specific oxidative conditions. theijes.com

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the this compound scaffold can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto its aromatic rings. researchgate.net These modifications are typically achieved by utilizing appropriately substituted starting materials in the primary amide synthesis, which commonly involves the coupling of a substituted benzoyl chloride with an amine or a substituted benzoic acid with an amine via an activating agent.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups, generally increases the electron density of the aromatic ring to which they are attached. youtube.com This can influence the molecule's reactivity and interaction with biological targets. For instance, synthesizing a derivative with a methoxy (B1213986) group on the benzamide ring would involve reacting 3,4-dichloro-5-methoxybenzoyl chloride with pyridin-2-ylmethanamine (B45004). The presence of the EDG makes the aromatic ring more nucleophilic and susceptible to electrophilic aromatic substitution, should further modification be desired. youtube.com

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or additional halogens, decreases the electron density of the aromatic ring. youtube.comnih.gov These groups are known to significantly alter the electronic landscape of the molecule, affecting properties like acidity of the N-H proton and the strength of non-covalent interactions. nih.gov For example, the synthesis of a derivative bearing a nitro group could be accomplished by using 3,4-dichloro-5-nitrobenzoyl chloride as the starting material. The strong electron-withdrawing nature of the nitro group deactivates the ring, making it less reactive towards electrophiles. youtube.commdpi.com

Modifications of the Pyridin-2-ylmethyl Moiety

Alterations to the pyridin-2-ylmethyl portion of the molecule offer extensive opportunities for structural variation, impacting the compound's spatial arrangement and chemical nature.

Pyridyl Ring Substitutions and Isomers (e.g., pyridin-3-yl, pyridin-4-yl)

The connectivity and substitution pattern of the pyridine ring are critical determinants of the molecule's three-dimensional structure.

Isomeric Variations: Synthetic routes can be readily adapted to produce constitutional isomers by replacing pyridin-2-ylmethanamine with its corresponding isomers, pyridin-3-ylmethanamine or pyridin-4-ylmethanamine. researchgate.netearthlinepublishers.com The reaction with 3,4-dichlorobenzoyl chloride would yield 3,4-dichloro-N-(pyridin-3-ylmethyl)benzamide and 3,4-dichloro-N-(pyridin-4-ylmethyl)benzamide, respectively. These isomers exhibit different spatial vectors for the pyridine nitrogen, which can fundamentally alter their coordination properties and intermolecular interactions.

Ring Substitutions: Further diversity can be achieved by introducing substituents directly onto the pyridine ring. For instance, using (6-chloropyridin-2-yl)methanamine (B1142981) or (4-methylpyridin-2-yl)methanamine (B138663) in the amide coupling reaction would yield N-((6-chloropyridin-2-yl)methyl)-3,4-dichlorobenzamide and N-((4-methylpyridin-2-yl)methyl)-3,4-dichlorobenzamide. Such modifications can be used to block metabolic pathways or introduce new interaction points. researchgate.net

Alkyl Linker Variations (e.g., methylene (B1212753) bridge modifications)

Modifying the methylene (-CH₂-) bridge connecting the pyridine ring to the amide nitrogen alters the flexibility and spacing between the two key moieties. Lengthening the linker by using 2-(pyridin-2-yl)ethanamine results in 3,4-dichloro-N-(2-(pyridin-2-yl)ethyl)benzamide. This introduces an additional rotatable bond, increasing the conformational freedom of the molecule. Conversely, introducing steric hindrance by using 1-(pyridin-2-yl)ethanamine creates a chiral center and restricts rotation, yielding 3,4-dichloro-N-(1-(pyridin-2-yl)ethyl)benzamide.

Replacement with Other Heterocyclic Systems (e.g., thiazole, pyrimidine)

The pyridine ring can be replaced with other heterocyclic systems to explore different electronic and steric properties. The fundamental synthetic approach, coupling a carboxylic acid or its derivative with an amine, remains applicable. For example, reacting 3,4-dichlorobenzoyl chloride with (thiazol-2-yl)methanamine or (pyrimidin-5-yl)methanamine would produce N-((thiazol-2-yl)methyl)-3,4-dichlorobenzamide and N-((pyrimidin-5-yl)methyl)-3,4-dichlorobenzamide, respectively. The choice of heterocycle (e.g., pyrazine, thiadiazole, isoxazole) introduces variations in ring size, heteroatom content, and aromaticity, significantly diversifying the chemical space. nih.govbrieflands.comprepchem.comwur.nl

Characterization Techniques for Synthetic Intermediates and Final Compounds

The unambiguous structural confirmation of synthesized intermediates and final products is paramount. A suite of analytical techniques is employed for this purpose, with spectroscopic methods being the most definitive. nih.govcyberleninka.ru

Spectroscopic Analysis (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. researchgate.netresearchgate.net

¹H NMR: For this compound, the spectrum would show characteristic signals for the protons on the dichlorophenyl ring and the pyridine ring in the aromatic region (typically δ 7.0-8.5 ppm). A key signal is a doublet, often observed around δ 4.6 ppm, corresponding to the methylene (-CH₂) protons, which couples with the adjacent amide proton. The amide N-H proton itself typically appears as a broad triplet further downfield (δ 8.5-9.5 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. mdpi.com A characteristic signal for the amide carbonyl carbon (C=O) is expected in the range of δ 165-170 ppm. The signals for the aromatic carbons of both the dichlorophenyl and pyridine rings appear between δ 120-150 ppm. The methylene bridge carbon typically resonates around δ 45 ppm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups based on their vibrational frequencies. researchgate.net

N-H Stretch: A sharp to moderately broad absorption band is typically observed in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption peak between 1680 and 1630 cm⁻¹ is characteristic of the carbonyl group stretching vibration. nist.gov

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1550-1510 cm⁻¹.

Aromatic C-H and C=C Stretches: Multiple sharp peaks are observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, confirming the presence of the aromatic rings.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. brieflands.com

Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1. mdpi.com

Fragmentation Pattern: Common fragmentation pathways for N-benzylbenzamide-type structures involve cleavage of the amide bond (alpha-cleavage). This would lead to the formation of a 3,4-dichlorobenzoyl cation and a pyridin-2-ylmethyl radical, or a pyridin-2-ylmethyl cation and a 3,4-dichlorobenzamide radical. The benzoyl cation is often a prominent peak in the spectrum. researchgate.netnist.govresearchgate.net

Chromatographic Purity Assessment (e.g., LCMS)

The purity of a synthesized compound like this compound is critical for its use in further applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are powerful and commonly employed techniques for this purpose.

A typical HPLC method would involve dissolving a small sample of the compound in a suitable solvent and injecting it into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, often a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid, would be used to elute the compound. The elution is typically performed using a gradient, where the proportion of the organic solvent is increased over time to ensure the separation of the main compound from any impurities or starting materials. A UV detector, set at a wavelength where the benzamide and pyridine chromophores absorb strongly (e.g., 254 nm), would be used for detection. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks.

For a more definitive identification, LCMS would be utilized. This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrometer would be expected to detect the protonated molecule [M+H]⁺, providing a mass-to-charge ratio (m/z) that confirms the molecular weight of this compound. This confirmation, combined with the retention time from the chromatography, provides a high degree of confidence in the identity and purity of the compound.

Table 1: Hypothetical LCMS Purity Assessment Data

Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm; ESI-MS (Positive Mode)
Retention Time (t_R) ~6.5 min
Observed [M+H]⁺ (m/z) Expected: 297.03
Purity (by UV area %) >95%

Note: This table represents typical, expected data and is for illustrative purposes.

Crystallographic Analysis for Structural Elucidation (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system, such as ethanol, ethyl acetate, or a mixture thereof.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained.

The data is then processed to determine the unit cell dimensions and the space group of the crystal. The arrangement of atoms within the unit cell is solved using computational methods, and the structural model is refined to best fit the experimental diffraction data. The final result is a detailed model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This analysis would confirm the connectivity of the 3,4-dichlorobenzoyl group and the pyridin-2-ylmethylamine moiety, as well as reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate how the molecules pack together in the crystal lattice.

Table 2: Hypothetical Crystallographic Data

Parameter Hypothetical Value
Chemical Formula C₁₃H₁₀Cl₂N₂O
Formula Weight 297.14
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~5.8
c (Å) ~20.1
β (°) ~95.0
Volume (ų) ~1220
Z (molecules/unit cell) 4
Calculated Density (g/cm³) ~1.62
R-factor < 0.05

Note: This table represents plausible, expected data for a compound of this type and is for illustrative purposes.

Structure Activity Relationship Sar Studies of 3,4 Dichloro N Pyridin 2 Ylmethyl Benzamide and Its Analogs

Impact of Substitutions on the Dichlorophenyl Ring on Biological Activity

The 3,4-dichlorophenyl ring is a key structural feature of the molecule, and alterations to this ring can significantly modulate its biological profile. The position of the chlorine atoms and the nature of other substituents can influence the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological macromolecules.

Positional Isomerism Effects of Chlorine Atoms

The arrangement of the two chlorine atoms on the phenyl ring is a crucial determinant of biological activity. While direct comparative studies on the positional isomers of 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide are not extensively documented in publicly available research, data from analogous compounds, such as dichlorinated N-phenylbenzamides and related structures, provide valuable insights. For instance, studies on similar dichlorophenyl-containing compounds have shown that the substitution pattern (e.g., 2,3-dichloro, 2,4-dichloro, or 3,5-dichloro) can lead to significant differences in activity. mdpi.com

In a series of novel oxazolidinones, it was observed that the position of substituents on an aromatic ring significantly influenced antibacterial activity. nih.gov For dichlorinated cinnamamides, 3,4-dichloro substitution often results in a broader spectrum of antibacterial efficacy compared to a single 4-chloro substitution. mdpi.com In the context of dopamine (B1211576) D3 receptor antagonists, analogs containing a 2,3-dichlorophenyl group have demonstrated high affinity. nih.gov These findings suggest that the 3,4-dichloro substitution pattern in the title compound likely confers a specific electronic and steric profile that is optimal for its particular biological target.

Table 1: Hypothetical Biological Activity of Dichloro-N-(pyridin-2-ylmethyl)benzamide Positional Isomers Based on Analogous Compound Data

Dichlorophenyl IsomerRelative Biological Activity (Hypothetical)Rationale based on Analogous Compounds
2,3-dichloroModerate to HighOften shows high affinity in receptor binding studies of related compounds. nih.gov
2,4-dichloroVariableActivity can be target-dependent; may introduce different steric clashes.
3,4-dichloroHigh (Reference)The specific substitution pattern of the parent compound.
3,5-dichloroModerateSymmetrical substitution may alter binding mode compared to asymmetrical patterns. nih.gov

Note: This table is illustrative and based on general principles observed in related compound series, not on direct experimental data for this compound.

Influence of Electronic and Steric Properties of Substituentsnih.gov,nih.gov

Studies on related benzamide (B126) derivatives have shown that the introduction of electron-withdrawing groups can enhance biological activity in some cases, while electron-donating groups may be favorable in others, depending on the specific target interaction. mdpi.com For example, in a study of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, electron-withdrawing substituents on the phenyl ring were found to be important for inhibitory activity. mdpi.com

Steric hindrance is another critical factor. The size and position of substituents can dictate how the molecule fits into a binding pocket. Bulky substituents can either create favorable van der Waals interactions or cause steric clashes that prevent optimal binding. The 3,4-dichloro substitution provides a specific shape and size to the phenyl ring that is likely important for its biological function. Any additional substituents would need to be carefully considered for their steric impact.

Table 2: Predicted Impact of Phenyl Ring Substitutions on Biological Activity

Substitution at Position 5Electronic EffectSteric EffectPredicted Impact on Activity
-H (unsubstituted)Less electron-withdrawingLess bulkyLikely reduced activity due to loss of key interactions.
-FStrongly electron-withdrawingSmallMay enhance activity if halogen bonding is important.
-CH3Electron-donatingModerately bulkyCould decrease activity if electron-withdrawing character is crucial.
-OCH3Electron-donatingModerately bulkyMay decrease activity due to electronic effects and potential steric hindrance.
-NO2Strongly electron-withdrawingModerately bulkyCould increase activity if strong electron-withdrawing nature is beneficial, but steric bulk may be a factor.

Note: This table is predictive and based on general principles of medicinal chemistry.

Role of the N-(pyridin-2-ylmethyl) Substituent in Molecular Recognition

The N-(pyridin-2-ylmethyl) moiety is another critical component of the molecule, providing key interaction points for molecular recognition by a biological target.

Contributions of the Pyridine (B92270) Nitrogen to Hydrogen Bonding and Metal Chelationnih.gov

The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. This allows for the formation of a hydrogen bond with a hydrogen bond donor on the biological target, which can significantly contribute to the binding affinity. The basic nature of the pyridine nitrogen also allows it to participate in salt bridge formation if it becomes protonated. nih.gov

Furthermore, the pyridine nitrogen, in conjunction with the nearby amide nitrogen, can act as a bidentate ligand, capable of chelating metal ions. nih.gov This property can be crucial if the biological target is a metalloenzyme. The ability to coordinate with a metal cofactor can be a key aspect of the mechanism of action for some compounds. The precise geometry of this chelation would be influenced by the conformation of the alkyl linker.

Conformational Analysis of the Alkyl Linker and Pyridine Ringnih.gov,nih.gov

The flexibility of the methylene (B1212753) (-CH2-) linker between the amide nitrogen and the pyridine ring allows the pyridine ring to adopt various orientations. This conformational freedom is important for allowing the pyridine ring to find an optimal position within a binding site to maximize its interactions. Conformational analysis of similar N-aryl amides has shown that the planarity and rotational barriers of the amide bond and the connected aromatic rings are influenced by the nature of the substituents. nih.gov

The relative orientation of the pyridine ring with respect to the benzamide core is likely a key determinant of biological activity. Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy can provide insights into the preferred conformations of the molecule. Understanding the low-energy conformations is essential for designing analogs with improved activity, as pre-organizing the molecule into its bioactive conformation can lead to a lower entropic penalty upon binding.

Significance of the Amide Linkage for Target Interaction

The amide group itself is an excellent hydrogen bonding motif. The amide proton (N-H) is a good hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are often critical for high-affinity binding to proteins and other biological macromolecules. The planarity of the amide bond, due to resonance, restricts the number of possible conformations of the molecule, which can be advantageous for binding.

The stability of the amide bond to hydrolysis is also a key feature, contributing to the molecule's pharmacokinetic properties. In drug design, the amide bond is a common functional group, but in some cases, it can be a liability due to metabolic instability. In such instances, bioisosteric replacement of the amide bond with other functional groups that mimic its size, shape, and electronic properties, but with improved metabolic stability, is a common strategy. nih.gov Examples of amide bioisosteres include 1,2,4-oxadiazoles and other five-membered heterocycles. mdpi.commdpi.com The fact that this molecule contains an amide linkage suggests that the hydrogen bonding capabilities and the specific geometry it imparts are likely essential for its biological activity.

Hydrogen Bonding Potential and Conformational Rigidity

The hydrogen bonding capability and conformational flexibility of this compound are critical determinants of its interaction with biological targets. The molecule possesses several key sites for hydrogen bonding: the amide nitrogen and oxygen atoms, and the nitrogen atom of the pyridine ring.

The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The N-H proton can form a hydrogen bond with an acceptor group on a receptor, while the carbonyl oxygen can interact with a donor group. In the crystal structure of related benzamide derivatives, such as N-benzyl-2-hydroxy-benzamide, N-H⋯O hydrogen bonds are observed to link molecules into chains. nih.gov Intramolecular hydrogen bonds are also possible, for instance, between the carbonyl oxygen and a suitably positioned hydroxyl group on the benzoyl ring. nih.gov For this compound, the primary intermolecular hydrogen bonding will likely involve the amide linkage.

The pyridine nitrogen atom introduces an additional hydrogen bond acceptor site, which can significantly influence the molecule's binding orientation and affinity. Studies on related N-aryl-substituted diamine compounds have shown strong N-H⋯N hydrogen bonding involving a pyridine ring nitrogen.

Table 1: Potential Hydrogen Bonding Sites and Conformational Features

Molecular FeatureHydrogen Bonding RoleConformational Influence
Amide N-HDonorPlanar amide bond restricts local conformation.
Amide C=OAcceptorParticipates in fixing the amide plane.
Pyridine NitrogenAcceptorInfluences orientation of the pyridinylmethyl group.
C(O)-Aryl Bond-Rotation determines orientation of the dichlorophenyl ring.
N-CH2 Bond-Rotation affects the position of the pyridine ring relative to the benzamide core.

Bioisosteric Replacements of the Amide Bond (e.g., amino-oxetanes)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The amide bond, while crucial for the structure and activity of many drugs, can be susceptible to metabolic degradation by proteases. Therefore, its replacement with more stable bioisosteres is an area of active research.

One promising bioisosteric replacement for the amide group in benzamides is the amino-oxetane moiety. nih.govresearchgate.net Aryl-amino-oxetanes are attractive as they can mimic the polarity and lone pair orientation of the amide bond. digitellinc.com A key advantage of this replacement is the introduction of a more three-dimensional and less planar structure compared to the relatively flat amide bond. digitellinc.com This increased three-dimensionality can lead to improved binding affinity and selectivity for the target protein.

Research has shown that amino-oxetanes can offer several advantages over the corresponding amides:

Enhanced Metabolic Stability: The oxetane (B1205548) ring is generally more resistant to enzymatic cleavage than the amide bond.

Improved Physicochemical Properties: Amino-oxetane analogs have demonstrated higher aqueous solubility and remarkable stability in both acidic and basic conditions compared to their amide counterparts. digitellinc.com

Favorable Pharmacokinetics: Desirable properties such as low lipophilicity (LogD) can be maintained with the amino-oxetane motif. digitellinc.com

The synthesis of amino-oxetane analogs of bioactive benzamides has been facilitated by novel chemical methods, such as the defluorosulfonylative coupling of sulfonyl fluorides with amines. nih.govresearchgate.net This allows for the creation of diverse libraries of these amide bioisosteres for SAR studies. thieme.de The strategy of replacing the amide bond with an amino-oxetane in this compound could therefore be a viable approach to enhance its drug-like properties. enamine.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in drug design for predicting the activity of novel compounds and for understanding the molecular properties that are most influential for a desired biological effect.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a series of benzamide analogs, including this compound, would typically involve the following steps:

Data Set Collection: A series of structurally related benzamide derivatives with their corresponding measured biological activities (e.g., IC50 or EC50 values) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov This ensures that the model is robust and can accurately predict the activity of new compounds.

QSAR models have been successfully developed for various classes of benzamide derivatives to predict their activities, including anticonvulsant nih.govresearchgate.net, anticancer jppres.comunair.ac.id, and enzyme inhibitory activities. nih.gov For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents resulted in a predictive model with a high correlation coefficient (r = 0.921). jppres.com The development of such models for analogs of this compound could guide the synthesis of new derivatives with potentially enhanced potency.

Identification of Key Molecular Descriptors

A crucial outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on the biological activity. These key descriptors provide insights into the mechanism of action and guide the structural modifications needed to improve activity.

Commonly identified key molecular descriptors in QSAR studies of benzamide derivatives include:

Hydrophobicity Descriptors (e.g., LogP, MlogP): These descriptors quantify the lipophilicity of the molecule, which is often important for membrane permeability and interaction with hydrophobic pockets in the target protein.

Electronic Descriptors (e.g., HOMO/LUMO energies, atomic charges): These descriptors relate to the electronic properties of the molecule, such as its ability to participate in electrostatic interactions and its chemical reactivity. ucsb.edu The presence of electron-withdrawing groups, like the chlorine atoms in this compound, can significantly influence these properties.

Steric Descriptors (e.g., Molar Refractivity (MR), molecular volume): These descriptors are related to the size and shape of the molecule and are important for ensuring a good fit within the binding site of the target.

Topological Descriptors (e.g., Wiener index, connectivity indices): These descriptors describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: These can provide a more detailed description of the electronic structure and are often used in more advanced QSAR models. nih.gov

In a QSAR study of benzylidene hydrazine benzamides, descriptors related to solubility (Log S) and molar refractivity (MR) were found to be important. jppres.com For other classes of compounds, descriptors such as the hydrophilic factor (Hy) and asphericity (ASP) have been identified as key. researchgate.net The specific key descriptors for the biological activity of this compound and its analogs would depend on the specific biological target and the diversity of the chemical structures in the training set.

Molecular and Cellular Mechanism of Action Moa Investigations

Identification of Potential Biological Targets

Research into the biological targets of 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide and related benzamide (B126) structures has revealed interactions with a diverse array of enzymes and cellular receptors.

The compound and its structural analogs have been evaluated for their ability to modulate the activity of several key enzymes.

α-glucosidase: Derivatives of N-(pyridin-2-ylmethyl)benzamide have been synthesized and assessed for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Certain benzamide derivatives have demonstrated notable α-glucosidase inhibitory activity. nih.gov

Bacterial Phosphopantetheinyl Transferase (PPTase): The compound has been identified as an inhibitor of bacterial PPTases, such as Sfp-PPTase. acs.orgnih.gov These enzymes are vital for bacterial viability and pathogenesis, making them a key target for the development of new antibacterial agents. nih.govmdpi.comnih.gov

Histone Deacetylase (HDAC): Benzamide-type structures are a known class of histone deacetylase inhibitors. nih.govnih.govexplorationpub.com Compounds like mocetinostat, which shares a benzamide core, selectively inhibit class I HDACs. nih.govexplorationpub.com This inhibition can lead to the induction of histone acetylation, cell-cycle arrest, and apoptosis in cancer cells. nih.gov

Acetylcholinesterase (AChE): The potential for pyridinium (B92312) derivatives, which are structurally related to the pyridin-2-ylmethyl moiety of the compound , to inhibit acetylcholinesterase has been investigated. nih.gov AChE inhibitors are a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Enzyme TargetResearch Finding
α-glucosidaseBenzamide derivatives show inhibitory potential. nih.gov
Bacterial Phosphopantetheinyl Transferase (PPTase)Identified as an inhibitor of this essential bacterial enzyme. acs.orgnih.gov
Histone Deacetylase (HDAC)Benzamide class includes potent HDAC inhibitors. nih.govnih.gov
Acetylcholinesterase (AChE)Related pyridinium compounds have been studied as inhibitors. nih.gov

The interaction of this compound and similar compounds with various cell surface and intracellular receptors has been an active area of research.

PD-1/PD-L1: Small-molecule inhibitors with a benzamide scaffold have been designed and evaluated for their ability to block the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. nih.govrsc.org This immune checkpoint is a critical target in cancer immunotherapy. rsc.orgnih.gov

Cereblon (CRBN): Novel benzamide-type derivatives have been developed as cereblon binders. nih.govnih.govacs.org Cereblon is a component of an E3 ubiquitin ligase complex and a target for immunomodulatory drugs. nih.govacs.org

Glycine Transporter 1 (GlyT1): N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides have been discovered as potent and selective inhibitors of GlyT1, which is a target for schizophrenia therapies. sci-hub.se

β3-adrenergic receptor: Research has been conducted on benzamide derivatives as potential agonists for the β3-adrenergic receptor, a target for the treatment of metabolic disorders.

In Vitro Mechanistic Studies

A variety of in vitro techniques have been utilized to probe the mechanistic details of the compound's action at the cellular and molecular level.

Cell-based assays have been crucial in confirming the biological effects of the compound. For example, in the context of cancer research, cell-based assays have demonstrated that benzamide HDAC inhibitors can block cancer cell proliferation and induce apoptosis. nih.gov In the study of PD-1/PD-L1 inhibitors, cell-based assays have been used to show that these compounds can activate the antitumor immunity of T cells. nih.gov

Biochemical assays have provided direct evidence of the compound's interaction with its molecular targets. For instance, enzyme inhibition assays have been used to determine the potency and selectivity of benzamide derivatives against various HDAC isotypes. nih.gov Lineweaver–Burk plots and other kinetic studies have been employed to elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or mixed-type. semanticscholar.org

To understand the compound's activity in a cellular context, studies on its ability to penetrate cell membranes are essential. This is particularly relevant for its antibacterial activity, where it must cross the bacterial cell wall and membrane to reach its intracellular target, PPTase. acs.orgnih.gov Chemical genetic studies have also been used to investigate mechanisms of bacterial resistance, such as efflux pumps. acs.orgnih.gov

Molecular Interactions and Binding Modes

Crystallographic or Cryo-EM Studies of Compound-Target Complexes

As of the latest available research, there are no publicly accessible crystallographic or Cryo-EM studies detailing the complex of this compound with its specific protein targets. This absence of structural data means that the precise binding mode, including the specific amino acid residues involved in the interaction and the conformational changes in both the compound and the target protein upon binding, has not been experimentally determined at the atomic level.

Site-Directed Mutagenesis and Reporter Gene Assays for Binding Site Characterization

Currently, there is a lack of published research employing site-directed mutagenesis or reporter gene assays to elucidate the binding site of this compound on its biological targets. These techniques are crucial for identifying key amino acid residues that are essential for the compound's binding and subsequent biological activity. Without such studies, the molecular determinants of its mechanism of action remain to be fully characterized.

Cellular Effects and Phenotypic Responses

Inhibition of Cell Proliferation and Induction of Apoptosis (e.g., in cancer cell lines)

While specific studies on the effect of this compound on cancer cell proliferation and apoptosis are not extensively detailed in the available literature, research on analogous benzamide structures provides insights into their potential as anticancer agents. For instance, various N-substituted benzamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Compound Class Observed Effects Potential Mechanism
Benzamide DerivativesInhibition of cell viability, induction of apoptosis.Varies by specific compound; may include cell cycle arrest, activation of apoptotic pathways.

It is plausible that this compound could exert similar effects, though dedicated studies are required to confirm this and to determine the specific cell lines that are most sensitive to its action.

Modulation of Inflammatory Responses

The potential for this compound to modulate inflammatory responses has not yet been a primary focus of published research. However, the broader class of benzamides has been investigated for anti-inflammatory properties. These compounds are known to interact with various targets involved in inflammatory signaling pathways. Further investigation is needed to ascertain whether this compound shares these anti-inflammatory activities and to identify the specific cellular and molecular pathways it may modulate.

Antimicrobial Effects on Bacterial and Fungal Strains (e.g., filamentation, growth inhibition)

There is currently no specific information available from scientific literature regarding the antimicrobial effects of this compound on bacterial and fungal strains. The potential for this compound to inhibit microbial growth, affect filamentation in fungi, or exert other antimicrobial actions has not been reported.

Preclinical Biological Activity Evaluation in in Vitro and in Vivo Models

In Vitro Biological Screening

Dose-Response Determination (e.g., IC50, MIC values)

No publicly available data exists for the IC50 or MIC values of 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide against any biological targets or microorganisms.

Cytotoxicity Assessment in Relevant Cell Lines (Non-Human)

Information regarding the cytotoxic effects of this specific compound on any non-human cell lines has not been reported in the reviewed literature.

Selectivity Profiling Against Off-Targets

There is no available data on the selectivity profile of this compound against potential off-targets.

In Vivo Efficacy Studies in Animal Models (Non-Human)

Pharmacological Efficacy in Disease-Relevant Murine Models (e.g., infection models, neurological models, anti-fibrotic models)

No studies detailing the pharmacological efficacy of this compound in any disease-relevant murine models have been published.

Evaluation of In Vivo Target Engagement and Pharmacodynamic Markers

There are no reports on the in vivo target engagement or the evaluation of pharmacodynamic markers for this compound.

Assessment of In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Leads (Excluding Human-Specific PK)

No specific in vitro or in vivo ADME data for this compound was found in the public domain.

Metabolic Stability in Microsomal and Hepatocyte Systems

There is no available information on the metabolic stability of this compound in either microsomal or hepatocyte systems from any species. Standard assays would typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism, providing key data points such as half-life (t½) and intrinsic clearance (Clint). However, no such studies have been published for this compound.

Plasma Protein Binding in Animal Models

Data regarding the extent to which this compound binds to plasma proteins in any animal model is not available. This property is critical for understanding a compound's distribution and pharmacological activity, but no studies detailing the percentage of protein binding for this specific molecule have been reported.

Blood-Brain Barrier Penetration in Rodent Models (if applicable to MoA)

There is no published research or data to confirm whether this compound can cross the blood-brain barrier in rodent models. The applicability of this assessment depends on the compound's mechanism of action (MoA); however, without any efficacy or target information, it is not possible to determine if CNS penetration is relevant. No in vivo studies or in vitro models assessing the BBB permeability of this compound were found.

Computational and Theoretical Studies

Molecular Docking and Scoring Function Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities with Identified Targets

Molecular docking simulations are instrumental in predicting how 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide might interact with specific biological targets. These simulations place the ligand into the binding site of a protein and evaluate the binding affinity using a scoring function. For instance, in studies of other benzamide (B126) derivatives, molecular docking has been successfully employed to predict their binding to various enzymes. researchgate.net

For example, a study on 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide utilized molecular docking to investigate its potential as an inhibitor of dihydrofolate reductase (DHFR). mdpi.com The results indicated a strong binding affinity, with a calculated free energy of binding (ΔG) of -9.0 kcal/mol. mdpi.com Such studies on analogous compounds suggest that this compound could also exhibit significant binding affinities to relevant biological targets. The predicted binding mode would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Illustrative Molecular Docking Data for a Related Dichlorobenzamide Derivative

Compound Target Protein Binding Affinity (ΔG, kcal/mol) Key Interacting Residues (Example)
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Dihydrofolate Reductase (DHFR) -9.0 Asp 21, Ser 59, Tyr 22

Note: This data is for a structurally related compound and is presented for illustrative purposes to demonstrate the type of information obtained from molecular docking studies. mdpi.com

Ligand-Protein Interaction Profiling

Beyond predicting binding affinity, molecular docking provides a detailed profile of the interactions between a ligand and a protein. nih.gov This includes identifying specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For a molecule like this compound, the dichlorinated benzene (B151609) ring, the amide linkage, and the pyridine (B92270) moiety would all be expected to participate in various interactions.

Studies on other benzamide derivatives have shown that the amide group often acts as a hydrogen bond donor and acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the protein's active site. researchgate.net The chlorine substituents on the benzene ring can also form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. nih.gov A comprehensive ligand-protein interaction profile for this compound would be crucial for understanding its mechanism of action and for guiding the design of more potent analogues.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the behavior of a molecule over time, offering insights that are not available from static docking poses.

Investigation of Compound-Target Complex Stability and Conformational Changes

Once a potential binding mode is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains bound in its initial pose or if it undergoes significant conformational changes.

In a study on other benzamide derivatives as antidiabetic agents, molecular dynamics simulations were performed to validate the stability of the ligand-protein complex. researchgate.net The root-mean-square deviation (RMSD) of the complex was analyzed over the simulation time to determine its stability. A stable RMSD profile would indicate that the ligand forms a stable complex with the protein. researchgate.net Such simulations for this compound would be invaluable for confirming the stability of its predicted binding modes.

Exploration of Binding Pathway Dynamics

While standard MD simulations assess the stability of a bound complex, more advanced techniques can be used to explore the entire binding process. Methods like steered molecular dynamics (SMD) or random accelerated molecular dynamics (RAMD) can be employed to simulate the pathway a ligand takes to enter and bind to the active site of a protein. Understanding the binding pathway can reveal transient interactions and conformational changes that are critical for the binding event. Although specific studies on the binding pathway dynamics of this compound are not currently available, this area of computational research holds promise for elucidating the kinetics of its interaction with biological targets.

Quantum Chemical Calculations and DFT Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. nih.gov These methods can be used to calculate a variety of molecular properties, such as the geometry, vibrational frequencies, and electronic structure.

A DFT study on a related compound, Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylideneKN] benzohydrazide-k0}M2+ complexes, calculated the molecular geometry and vibrational frequencies. scielo.org.co The study also computed the binding energies of the ligand with various metal ions. scielo.org.co Such calculations for this compound could provide insights into its intrinsic properties.

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. For this compound, the distribution of electrons is significantly influenced by the various functional groups present: the dichlorinated benzene ring, the amide linkage, and the pyridine ring.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can elucidate the electronic landscape of this molecule. The chlorine atoms on the benzamide ring are strongly electron-withdrawing, which is expected to decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to the chloro substituents. This electronic effect can influence the molecule's susceptibility to electrophilic and nucleophilic attack.

Key electronic properties that can be computationally determined include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is a valuable tool for predicting reactive sites. For this compound, regions of negative potential are anticipated around the electronegative oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine ring, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential are expected around the hydrogen atoms, particularly the amide N-H, making it a potential hydrogen bond donor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. In related benzamide structures, the HOMO is often localized on the more electron-rich aromatic portions, while the LUMO may be distributed across the amide and the electron-deficient rings. The precise distribution in this compound would be influenced by the interplay of the electron-withdrawing dichlorophenyl group and the pyridine moiety.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index can suggest the capacity of the molecule to accept electrons.

PropertyPredicted Influence on this compound
Electron-withdrawing Cl atomsDecrease electron density on the benzamide ring, influencing aromatic interactions and reactivity.
Amide groupActs as a rigidifying unit and provides hydrogen bond donor (N-H) and acceptor (C=O) sites.
Pyridine ringIntroduces a basic nitrogen atom, a potential site for protonation and hydrogen bonding.
HOMO-LUMO GapA smaller gap would indicate higher chemical reactivity.

Conformational Preferences and Energy Landscapes

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Understanding these conformational preferences is vital as they can significantly impact the molecule's biological activity by determining how it fits into a receptor's binding site.

The key rotatable bonds in this molecule are between the carbonyl carbon and the dichlorinated ring, the carbonyl carbon and the amide nitrogen, the amide nitrogen and the methylene (B1212753) bridge, and the methylene bridge and the pyridine ring. The rotation around the amide bond (C-N) is generally restricted due to its partial double-bond character, leading to the possibility of cis and trans isomers. For secondary amides like this one, the trans conformation is typically more stable.

Computational methods can be employed to explore the potential energy surface of the molecule as a function of the torsion angles of these key bonds. This allows for the identification of low-energy, stable conformations. For instance, studies on similar N-aryl benzamides have shown that the relative orientation of the aromatic rings can vary significantly, and the most stable conformation in the gas phase may differ from that in the solid state due to packing forces. iucr.org

The energy landscape of this compound would likely reveal several local energy minima, each corresponding to a stable conformer. The global minimum would represent the most populated conformation under equilibrium conditions. The energy barriers between these minima determine the flexibility of the molecule and the ease with which it can transition between different shapes. In a biological context, the bioactive conformation, which is the shape the molecule adopts when bound to its target, may not necessarily be the global minimum energy conformation.

Rotatable BondPotential Conformational InfluenceEnergetic Considerations
Aryl-C(O)Determines the orientation of the dichlorophenyl ring relative to the amide plane.Steric hindrance with the amide group can influence rotational barriers.
(O)C-N(H)Typically restricted, with a strong preference for the trans conformation.High energy barrier for cis-trans isomerization.
(H)N-CH₂Affects the positioning of the methylene bridge.Rotation can be influenced by steric interactions with the amide oxygen.
CH₂-PyridylControls the orientation of the pyridine ring.Steric clashes with the rest of the molecule will dictate preferred angles.

De Novo Drug Design and Virtual Screening Based on the Benzamide Scaffold

The benzamide moiety is a common feature in many biologically active compounds and is considered a privileged scaffold in medicinal chemistry. This makes this compound a suitable starting point for computational drug design strategies like de novo design and virtual screening.

De Novo Drug Design involves the computational construction of novel molecules with desired properties, often by growing a molecule within the binding site of a biological target. Starting with a core scaffold like the benzamide group, algorithms can add functional groups and build up a molecule that is predicted to have high affinity and selectivity for the target receptor. The known interactions of other benzamide-containing ligands can guide this process. For example, if the benzamide's carbonyl oxygen is known to form a crucial hydrogen bond, the de novo design algorithm will prioritize structures that maintain this interaction.

Virtual Screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound with some desired activity, its structure could be used as a template for a similarity search to find commercially available analogs with potentially improved properties. Alternatively, a library of compounds could be "docked" into a target's binding site to predict their binding affinity, with the benzamide scaffold serving as a key pharmacophore.

The benzamide scaffold has been successfully used in these computational approaches for various targets. For instance, virtual screening of benzamide derivatives has led to the discovery of potent inhibitors of enzymes like Rho-associated kinase (ROCK). In such studies, the benzamide core often serves as an anchor, positioning other parts of the molecule to make specific interactions with the protein.

TechniqueApplication to the Benzamide ScaffoldPotential Outcome
De Novo Drug DesignUsing the benzamide core as a starting fragment to build novel molecules within a target's active site.Generation of entirely new chemical entities with optimized binding and desired pharmacological properties.
Ligand-Based Virtual ScreeningSearching for molecules in a database that are structurally similar to an active benzamide compound.Identification of commercially available analogs with potentially improved activity or better pharmacokinetic profiles.
Structure-Based Virtual ScreeningDocking a library of compounds into the binding site of a target protein, where the benzamide moiety is a known binding element.Discovery of diverse chemical structures that can interact with the target in a similar manner to known benzamide ligands.

Future Research Directions and Therapeutic Potential from a Research Perspective

Exploration of Novel Benzamide (B126) Scaffolds and Derivatives

The foundation of future research on 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide lies in the systematic exploration and synthesis of novel analogs and derivatives. The benzamide scaffold is a versatile starting point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Key Research Objectives:

Structural Modifications: Future synthetic efforts could focus on modifying the dichlorinated phenyl ring, the pyridinylmethyl moiety, and the amide linker. For instance, altering the position and nature of the halogen substituents on the phenyl ring could influence binding affinity and selectivity for specific biological targets. The introduction of different heterocyclic systems in place of the pyridine (B92270) ring could also lead to novel compounds with distinct biological profiles.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study would be crucial to understand how different chemical modifications impact the biological activity of the parent compound. This involves synthesizing a library of related compounds and evaluating their effects in various biological assays.

Computational Modeling and Drug Design: In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the rational design of new derivatives. These computational approaches can predict the binding of novel compounds to potential protein targets and help prioritize synthetic efforts.

A study on novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds demonstrated the potential of this class as antitumor agents by targeting PARP-1. nih.gov Another research effort focused on designing benzamide derivatives as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy. nih.gov These examples highlight the adaptability of the benzamide scaffold for various therapeutic targets.

Target Validation and Elucidation of Undefined Mechanisms

A critical step in realizing the therapeutic potential of this compound is the identification and validation of its biological targets. The mechanism of action for many benzamide derivatives involves interaction with specific enzymes or receptors.

Potential Research Avenues:

Target Identification: A variety of techniques can be employed to identify the molecular targets of this compound. These include affinity chromatography, chemical proteomics, and computational target prediction. Given the history of benzamide derivatives, potential targets could include histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and various kinases.

Mechanism of Action Studies: Once a potential target is identified, further studies are needed to elucidate the precise mechanism of action. This could involve enzymatic assays to determine inhibitory constants, cell-based assays to assess downstream signaling effects, and structural biology techniques like X-ray crystallography to visualize the compound binding to its target.

Cellular Pathway Analysis: Investigating the impact of the compound on cellular pathways, such as cell cycle progression, apoptosis, and DNA damage repair, can provide valuable insights into its biological effects. For example, studies on other benzamide derivatives have shown they can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Development of Advanced Preclinical Models for Efficacy Assessment

To evaluate the therapeutic efficacy of this compound and its derivatives, robust and relevant preclinical models are essential. These models should mimic human disease states as closely as possible to provide predictive data for potential therapeutic applications.

Types of Preclinical Models:

Cell-Based Models: Initial efficacy testing can be performed using various cancer cell lines. High-throughput screening of a library of derivatives against a panel of cancer cell lines can help identify compounds with potent and selective anti-proliferative activity.

3D Spheroid and Organoid Cultures: These models more accurately represent the three-dimensional architecture and cellular heterogeneity of tumors compared to traditional 2D cell cultures. They can provide more predictive data on drug penetration and efficacy.

Animal Models: If promising in vitro activity is observed, in vivo studies using animal models, such as xenograft and patient-derived xenograft (PDX) models in mice, are necessary to assess anti-tumor efficacy, pharmacokinetics, and tolerability. nih.gov The selection of the appropriate animal model will depend on the specific cancer type being targeted.

The development of effective preclinical cancer models is a crucial aspect of drug discovery, allowing researchers to investigate tumorigenesis and the hallmarks of cancer. spectroscopyonline.com

Translational Research Considerations for Potential Therapeutic Development (Excluding Clinical Human Trials)

Translational research aims to bridge the gap between basic scientific discoveries and their application in a therapeutic setting. For this compound, several preclinical translational research considerations are paramount.

Key Translational Research Strategies:

Biomarker Discovery: Identifying predictive biomarkers is crucial for patient stratification and personalized medicine. Research should focus on identifying molecular markers that correlate with sensitivity or resistance to the compound. This could involve genomic, proteomic, or metabolomic analyses of preclinical models.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for optimizing its therapeutic potential. PK/PD modeling can help in determining the relationship between drug exposure and its biological effects, guiding the design of future studies.

Combination Therapy Studies: Investigating the synergistic or additive effects of this compound with existing therapeutic agents could lead to more effective treatment strategies. Preclinical studies can evaluate various combination regimens in relevant cancer models.

The overarching goal of translational research is to facilitate the development of safe and effective drug therapies by carefully evaluating preclinical data to inform potential future clinical development. nih.gov

Q & A

Q. What are the key synthetic routes and reaction conditions for 3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide?

  • Methodological Answer : The synthesis typically involves:

Core pyridine derivative preparation : Chlorination of a pyridine ring followed by functionalization (e.g., trifluoromethyl introduction via electrophilic substitution) .

Coupling reactions : The pyridine intermediate is coupled with a benzyl halide under basic conditions .

Amidation : Reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide .

  • Critical Parameters : Temperature control (20–80°C), solvent selection (DMSO, acetone), and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyridine ring vibrations) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-2-ylmethyl protons at δ 4.5–5.0 ppm) .
  • HPLC : Purity assessment (>98% by reverse-phase HPLC with UV detection at 254 nm) .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₃H₁₀Cl₂N₂O) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for chlorination steps) to prioritize viable routes .
  • Machine Learning : Train models on existing reaction data (e.g., PubChem datasets) to predict optimal solvents, catalysts, or temperatures .
  • Example : ICReDD’s workflow combines quantum mechanics (QM) and experimental feedback to reduce trial-and-error steps by 40% .

Q. How should researchers address contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Statistical Analysis : Use ANOVA to identify variability sources (e.g., cell line differences, assay protocols) .
  • Dose-Response Replication : Conduct 6 replicates per concentration to ensure IC₅₀ consistency .
  • Target Validation : Confirm enzyme inhibition (e.g., acps-pptase) via orthogonal assays (SPR, enzymatic kinetics) .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to minimize side reactions .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What are the challenges in scaling up laboratory-scale synthesis to gram quantities?

  • Methodological Answer :
  • Solvent Scalability : Replace DMSO with THF or EtOAc for easier removal .
  • Catalyst Efficiency : Screen heterogeneous catalysts (e.g., Pd/C for coupling steps) to reduce metal residues .
  • Process Control : Implement continuous flow reactors for exothermic steps (e.g., chlorination) to maintain safety and consistency .

Notes

  • Methodological Focus : Answers emphasize reproducible protocols, statistical rigor, and integration of computational tools.
  • Data Contradictions : Highlighted statistical and replication frameworks to ensure reliability .

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